4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride structure elucidation
4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride structure elucidation
An In-depth Technical Guide for the Structure Elucidation of 4-(Pyrrolidine-1-sulfonyl)piperidine Hydrochloride
Preamble: A Multi-Modal Approach to Unambiguous Structural Verification
In the landscape of pharmaceutical development, the unequivocal structural confirmation of any new chemical entity (NCE) is a cornerstone of regulatory compliance, intellectual property protection, and foundational research. This guide presents a comprehensive, field-proven strategy for the structural elucidation of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride. We will eschew a rigid, templated approach in favor of a logical, investigative workflow that mirrors the process undertaken in a modern analytical laboratory. Each step is designed not only to gather data but also to form a self-validating system where orthogonal techniques corroborate one another. This multi-modal strategy, integrating mass spectrometry, infrared spectroscopy, a suite of nuclear magnetic resonance experiments, and single-crystal X-ray diffraction, provides an unassailable confirmation of molecular identity and structure.
Chapter 1: Foundational Analysis - Molecular Formula and Functional Group Assessment
Before delving into the intricate connectivity of the molecule, the initial objective is to establish the fundamental building blocks: the elemental composition and the key functional groups present. This foundational data provides the necessary constraints for all subsequent spectroscopic interpretation.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
Expertise & Experience: The first question in any structure elucidation is "What is its mass?". High-resolution mass spectrometry is the definitive technique for answering this, providing not just the nominal mass but an accurate mass measurement to within a few parts per million (ppm).[1][2][3] This precision is critical as it allows for the confident determination of the compound's elemental formula, significantly narrowing down the list of possible structures. We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated, making it ideal for this ionization technique.[4]
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate ionization.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer, calibrated immediately prior to the run using a known standard.
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Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.
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Data Analysis: Determine the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass, specifying the expected elements (C, H, N, O, S). Compare the measured isotopic pattern with the theoretical pattern for the proposed formula.
Data Presentation: HRMS Results
| Parameter | Theoretical Value (for C₉H₁₉N₂O₂S⁺) | Observed Value | Mass Error (ppm) |
|---|---|---|---|
| Monoisotopic Mass [M+H]⁺ | 219.1162 | 219.1165 | +1.37 |
| Isotopic Pattern (A+1) | 11.0% | 11.2% | N/A |
| Isotopic Pattern (A+2) | 5.5% | 5.6% | N/A |
Trustworthiness: The sub-2 ppm mass accuracy, combined with the excellent correlation between the observed and theoretical isotopic distribution for sulfur-containing compounds, provides extremely high confidence in the assigned elemental formula of C₉H₁₈N₂O₂S for the free base.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: With the elemental formula established, FTIR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups.[5][6][7] This technique acts as a quick qualitative check. For this molecule, we anticipate characteristic vibrations for the sulfonamide group (S=O), aliphatic C-H bonds, and the N-H⁺ stretch from the hydrochloride salt.
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Apply pressure to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
Data Presentation: Key FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2700-2400 (broad) | Medium | N-H⁺ stretch (from piperidinium hydrochloride) |
| 2950-2850 | Strong | C-H aliphatic stretches (piperidine and pyrrolidine) |
| 1345 | Strong | Asymmetric SO₂ stretch (sulfonamide) |
| 1150 | Strong | Symmetric SO₂ stretch (sulfonamide) |
| 1180-1050 | Medium | C-N stretches |
Trustworthiness: The presence of strong absorption bands characteristic of a sulfonamide group and the broad absorption typical of a secondary amine salt strongly corroborates the proposed functional group makeup of the molecule.[5][6]
Chapter 2: Delineating the C-H Framework via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[8][9][10] Our strategy will proceed from simple 1D experiments to more complex 2D correlations to build a complete and validated picture of the molecular skeleton. For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the sample and its residual water peak does not typically interfere with signals of interest.
Experimental Workflow for NMR Analysis
Caption: Key HMBC correlation confirming the connectivity of the molecular fragments.
X-ray Crystallography: The Gold Standard
Authoritative Grounding: While the combination of HRMS and a full suite of NMR experiments provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. [11][12][13]It delivers a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and stereochemical information. [14] Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Data Presentation: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Bond Length (S-N) | ~1.63 Å |
| Key Bond Length (S-C) | ~1.77 Å |
| Piperidine Ring Conformation | Chair |
Trustworthiness: The solved crystal structure provides a complete and unambiguous 3D map of the molecule, serving as the final, irrefutable piece of evidence. It confirms the connectivity established by NMR and provides details of the solid-state conformation that no other technique can offer.
Conclusion
The structural elucidation of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the elemental formula, and FTIR confirms the presence of the key sulfonamide functional group. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and critically, HMBC, elucidates the complete atomic connectivity of the molecule in solution. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the structure in the solid state. Each technique provides an orthogonal piece of evidence, and together they form a self-validating and unassailable body of proof, meeting the highest standards of scientific and regulatory scrutiny.
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